N,N-Dimethyl-N'-[1,2,4]triazolo[1,5-a]pyrazin-2-ylmethanimidamide
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Overview
Description
N,N-Dimethyl-N’-[1,2,4]triazolo[1,5-a]pyrazin-2-ylmethanimidamide is a heterocyclic compound that belongs to the class of triazolopyrazines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The unique structure of N,N-Dimethyl-N’-[1,2,4]triazolo[1,5-a]pyrazin-2-ylmethanimidamide makes it a valuable compound for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-N’-[1,2,4]triazolo[1,5-a]pyrazin-2-ylmethanimidamide can be achieved through several methods. One common approach involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in high yields . Another method involves the use of Schiff base zinc (II) complex supported on magnetite nanoparticles, which acts as a reusable catalyst under mild conditions .
Industrial Production Methods
Industrial production of N,N-Dimethyl-N’-[1,2,4]triazolo[1,5-a]pyrazin-2-ylmethanimidamide typically involves large-scale synthesis using the aforementioned methods. The use of microwave irradiation and reusable catalysts ensures that the production process is efficient and sustainable.
Chemical Reactions Analysis
Types of Reactions
N,N-Dimethyl-N’-[1,2,4]triazolo[1,5-a]pyrazin-2-ylmethanimidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed using common reducing agents.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure high yields and selectivity.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can introduce different functional groups into the molecule.
Scientific Research Applications
N,N-Dimethyl-N’-[1,2,4]triazolo[1,5-a]pyrazin-2-ylmethanimidamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions
Mechanism of Action
The mechanism of action of N,N-Dimethyl-N’-[1,2,4]triazolo[1,5-a]pyrazin-2-ylmethanimidamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain kinases or interact with DNA to exert its effects .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[1,5-a]pyridines: These compounds share a similar triazole ring structure and exhibit comparable biological activities.
1,2,4-Triazolo[1,5-a]pyrimidines: Another class of compounds with similar structural features and applications.
1,2,4-Triazolo[3,4-b]thiadiazines: Known for their diverse pharmacological activities and structural similarity.
Uniqueness
N,N-Dimethyl-N’-[1,2,4]triazolo[1,5-a]pyrazin-2-ylmethanimidamide stands out due to its unique combination of a triazole ring fused with a pyrazine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
88002-34-0 |
---|---|
Molecular Formula |
C8H10N6 |
Molecular Weight |
190.21 g/mol |
IUPAC Name |
N,N-dimethyl-N'-([1,2,4]triazolo[1,5-a]pyrazin-2-yl)methanimidamide |
InChI |
InChI=1S/C8H10N6/c1-13(2)6-10-8-11-7-5-9-3-4-14(7)12-8/h3-6H,1-2H3 |
InChI Key |
OPQRDVOTRBIPBV-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C=NC1=NN2C=CN=CC2=N1 |
Origin of Product |
United States |
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